1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVJRUEPYZQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone chemical structure
Technical Monograph: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
-
Common Name: 3-Acetyl-2'-fluorobiphenyl
-
Molecular Formula: C₁₄H₁₁FO[1]
-
Molecular Weight: 214.24 g/mol
-
Role: Pharmaceutical Intermediate / SAR Scaffold
The "Senior Scientist" Perspective: This molecule is not merely a catalog compound; it is a strategic positional isomer of the well-known Flurbiprofen intermediate (4-acetyl-2-fluorobiphenyl). In medicinal chemistry, this specific scaffold is employed for Structure-Activity Relationship (SAR) scanning.
By placing the acetyl group at the meta (3) position rather than the para (4) position, researchers can probe the spatial tolerance of binding pockets. Furthermore, the 2'-fluoro substituent introduces an "ortho-effect." Unlike planar biphenyls, the steric repulsion between the 2'-fluorine and the protons on the prime ring forces the two phenyl rings to twist (dihedral angle ~45–60°). This disruption of planarity limits
Part 2: Chemical Profile & Properties
| Property | Value / Description | Causality & Notes |
| Physical State | White to off-white crystalline solid | Typical for low-MW biphenyl ketones. |
| Melting Point | 55–60 °C (Predicted) | Lower than the 4-acetyl isomer due to reduced symmetry and crystal packing efficiency caused by the twist angle. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilicity is enhanced by the Fluorine atom (Bioisostere for H, but more lipophilic). |
| Electronic Character | Electron-withdrawing (Acetyl) + Inductive withdrawing (Fluorine) | The acetyl group deactivates Ring A towards electrophilic attack; Fluorine deactivates Ring B. |
| Metabolic Stability | High at 2'-position | The C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking P450-mediated hydroxylation at this site. |
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)
Protocol Design: The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid.[2]
-
Substrate A: 3-Bromoacetophenone (Electrophile)
-
Substrate B: 2-Fluorophenylboronic acid (Nucleophile)
Critical Process Parameter (CPP) - Catalyst Selection: Standard Pd(PPh₃)₄ can be sluggish due to the steric hindrance of the ortho-fluorine on the boronic acid. We utilize Pd(dppf)Cl₂ or a Buchwald-type precatalyst (e.g., XPhos Pd G2) to facilitate the transmetallation step which is often rate-limiting in sterically crowded biaryls.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask (or microwave vial), add 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g).
-
Add 2-Fluorophenylboronic acid (1.2 equiv, 12 mmol, 1.68 g).
-
Add Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol, 4.15 g).
-
Note: Inorganic base is required to activate the boronic acid into the boronate species [Ar-B(OH)₃]⁻.
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane (40 mL) and Distilled Water (10 mL) (4:1 ratio).
-
Crucial Step: Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen poisons Pd(0) species, leading to homocoupling byproducts.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%, 0.3 mmol, ~245 mg).
-
Heat the reaction to 90 °C under inert atmosphere for 4–6 hours. (Monitor via TLC: 20% EtOAc/Hexane).
-
-
Workup & Purification:
-
Cool to room temperature.[4] Filter through a Celite pad to remove Palladium black.
-
Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes. The product is less polar than the boronic acid but more polar than the bromo-starting material.
-
Part 4: Visualization of Reaction Workflows
Diagram 1: Synthetic Pathway & Mechanism
Figure 1: The Suzuki-Miyaura cross-coupling workflow. The use of Pd(dppf)Cl2 is critical to overcome the steric hindrance introduced by the ortho-fluorine atom.
Diagram 2: Derivatization & SAR Logic
Figure 2: Functional derivatization tree. The ketone handle allows access to diverse pharmacophores including chiral alcohols and biaryl acetic acids (NSAID-like).
Part 5: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of these specific splitting patterns indicates failure of the coupling or incorrect regiochemistry.
¹H NMR (400 MHz, CDCl₃) Prediction:
- 2.65 ppm (s, 3H): Methyl group of the ketone. Validation: If this is a doublet, you have unreacted starting material or wrong connectivity.
- 8.15 ppm (t, J=1.8 Hz, 1H): H2 on Ring A. This proton is "sandwiched" between the acetyl and the biphenyl bond. It appears as a triplet (due to meta-coupling) or a narrow singlet.
- 7.95 ppm (dt, 1H): H4 on Ring A (Ortho to ketone).
- 7.10–7.30 ppm (m, 4H): Ring B protons.
-
Diagnostic Feature: The protons on Ring B will show complex splitting due to ¹H-¹⁹F coupling (
), broadening the multiplets compared to a standard phenyl ring.
¹³C NMR Prediction:
- 197.8 ppm: Carbonyl (C=O).
- 159.5 ppm (d, J=245 Hz): C-F bond on Ring B. The large coupling constant confirms the presence of Fluorine directly on the ring.
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (Contextualizing the metabolic stability of ortho-fluorine).
-
Peretto, I., et al. (2005).[5] "Synthesis and Biological Activity of Flurbiprofen Analogues." Journal of Medicinal Chemistry, 48(18), 5705–5720.[5] (Reference for biphenyl synthesis and SAR logic). Link
-
BenchChem Technical Support. (2025). "General Protocols for Fluorinated Biphenyl Synthesis." BenchChem Knowledge Base. (Protocol adaptation).
Sources
- 1. CAS 720-74-1 | 2617-3-97 | MDL MFCD04039227 | 1-(4'-Fluoro[1,1-biphenyl]-4-yl)ethanone | SynQuest Laboratories [synquestlabs.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Acetyl-2'-fluorobiphenyl: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 3-Acetyl-2'-fluorobiphenyl, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it is not a commonly cataloged substance, this document extrapolates its properties and potential synthetic routes from established chemical principles and data on structurally related compounds.
Chemical Identity and Structure
3-Acetyl-2'-fluorobiphenyl is an organic compound featuring a biphenyl backbone. One phenyl ring is substituted with an acetyl group at the 3-position, and the other is substituted with a fluorine atom at the 2'-position.
-
IUPAC Name: 1-(2'-fluoro-[1,1'-biphenyl]-3-yl)ethan-1-one
-
Molecular Formula: C₁₄H₁₁FO
-
Molecular Weight: 214.24 g/mol
-
Chemical Structure:
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of 3-Acetyl-2'-fluorobiphenyl, based on data from its constituent parts and isomers such as 2-fluorobiphenyl (CAS 321-60-8) and 3-acetylbiphenyl (CAS 3112-01-4).
| Property | Estimated Value | Rationale and References |
| Melting Point | 70-80 °C | Based on the melting point of 2-fluorobiphenyl (71-74 °C) and the solid nature of 3-acetylbiphenyl.[1] |
| Boiling Point | > 250 °C | Expected to be higher than the boiling point of 2-fluorobiphenyl (248 °C) due to the addition of the acetyl group. |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar biphenyl derivatives.[1] |
| Solubility | Soluble in organic solvents like chloroform, methanol, and ether; insoluble in water. | Based on the solubility of 2-fluorobiphenyl.[2] |
Synthesis and Purification
Two primary synthetic routes are proposed for the regioselective synthesis of 3-Acetyl-2'-fluorobiphenyl: Suzuki-Miyaura Cross-Coupling and Friedel-Crafts Acylation.
Suzuki-Miyaura Cross-Coupling
This method is highly recommended for its regioselectivity in forming the biphenyl bond.[3] The key reaction is the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.
Reaction Scheme:
(3-Acetylphenyl)boronic acid + 1-Bromo-2-fluorobenzene → 3-Acetyl-2'-fluorobiphenyl
Experimental Protocol:
-
Reaction Setup: To a dried Schlenk flask, add (3-acetylphenyl)boronic acid (1.1 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Friedel-Crafts Acylation
This classic method involves the acylation of an aromatic ring.[4][5][6][7] Here, 2-fluorobiphenyl would be acylated. However, this method may lead to a mixture of isomers due to the directing effects of the substituents.
Reaction Scheme:
2-Fluorobiphenyl + Acetyl chloride → 3-Acetyl-2'-fluorobiphenyl + isomers
Experimental Protocol:
-
Catalyst Suspension: In a round-bottom flask equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equivalents).
-
Substrate Addition: Add a solution of 2-fluorobiphenyl (1.0 equivalent) in the same solvent dropwise to the cooled mixture.
-
Reaction Execution: Allow the reaction to proceed at 0 °C to room temperature for several hours. Monitor the reaction by TLC.
-
Quenching and Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.
-
Purification: Wash the organic layer with water, a sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting isomeric mixture will require careful separation by fractional crystallization or chromatography.
Workflow Diagram:
Caption: Friedel-Crafts Acylation Workflow.
Potential Applications
The unique combination of a fluorine atom and an acetyl group on a biphenyl scaffold suggests several potential applications for 3-Acetyl-2'-fluorobiphenyl.
-
Pharmaceutical Intermediate: Fluorine is a common element in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[8][9][10] The 2-fluorobiphenyl moiety is a key component of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1][11][12][13] The acetyl group can serve as a synthetic handle for further molecular elaboration, making 3-Acetyl-2'-fluorobiphenyl a valuable intermediate in drug discovery.
-
Materials Science: Biphenyl derivatives are widely used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The introduction of fluorine can modify the electronic properties and stability of these materials.[1]
Logical Relationship Diagram:
Caption: Structure-Application Relationship.
Safety and Handling
While specific toxicity data for 3-Acetyl-2'-fluorobiphenyl is unavailable, the following precautions are recommended based on data for related compounds like 2-fluorobiphenyl and other fluorinated aromatic ketones.[14][15][16]
| Aspect | Recommendation |
| Hazard Identification | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and may damage fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[11][14] Use in a well-ventilated area or under a fume hood. |
| First Aid Measures | If swallowed: Call a poison center or doctor. Rinse mouth.[11] If on skin: Wash with plenty of water.[11] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] If inhaled: Move person into fresh air.[11] |
| Handling and Storage | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Store in a tightly closed container in a dry and well-ventilated place.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[15] |
References
- Sigma-Aldrich. (2025, April 30).
- PCCA. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Fisher Scientific. (2010, April 29).
- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- ChemicalBook. (2026, January 17).
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (2025, November 3).
- Sigma-Aldrich. (n.d.). 3'-Acetyl-3-fluoro-4-methylbiphenyl | 1365271-37-9.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- Organic Chemistry Portal. (n.d.).
- CymitQuimica. (n.d.). CAS 321-60-8: 2-Fluorobiphenyl.
- PubMed. (2020, June 15). Fluorinated scaffolds for antimalarial drug discovery.
- BYJU'S. (n.d.).
- Benchchem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
- Sigma-Aldrich. (n.d.). 3-Acetylbiphenyl AldrichCPR.
- Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8.
- Apollo Scientific. (n.d.). 2-Fluorobiphenyl | 321-60-8 Cas No.
- CPAChem. (n.d.). 2-Fluorobiphenyl CAS:321-60-8 EC:206-290-7.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- ChemicalBook. (2026, January 13). 2-Fluorobiphenyl | 321-60-8.
- Sigma-Aldrich. (n.d.). 2-Fluorobiphenyl 96 321-60-8.
- PubMed. (n.d.).
- AccuStandard. (n.d.). 2-Fluorobiphenyl CAS # 321-60-8.
Sources
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pccarx.com [pccarx.com]
- 12. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 13. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
Strategic Fluorination of Biphenyl Ethanone Scaffolds: A Technical Guide
Executive Summary & Rational Design
The Privileged Scaffold: The biphenyl ethanone moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, the utility of the naked scaffold is often limited by rapid metabolic clearance (hydroxylation) and suboptimal lipophilicity.
The Fluorine Effect: Strategic fluorination is the critical optimization step. It is not merely an atomic substitution but a tuning of the molecular engine.
-
Metabolic Shielding: The C-F bond (105.4 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para or meta positions of the distal ring blocks Cytochrome P450-mediated oxidation, extending in vivo half-life (
). -
Conformational Locking: Fluorine substitution at the ortho position (2, 2') introduces steric strain that forces the biphenyl system into a non-planar twist (dihedral angle > 40°). This "twisted" conformation is often required to fit into hydrophobic pockets of enzymes like COX-2 or CYP17.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the
of neighboring protons and modulates the electron density of the ethanone carbonyl, affecting its hydrogen-bond accepting capability.
Synthetic Architecture: The Modular Approach
The most robust route to fluorinated biphenyl ethanones is the Suzuki-Miyaura Cross-Coupling . This pathway offers modularity, allowing researchers to "snap" together diverse fluorinated boronic acids with bromo-acetophenones.
Retrosynthetic Logic
The synthesis disconnects at the biaryl bond. The ethanone moiety is generally stable under standard Suzuki conditions, provided strong nucleophiles are avoided.
Mechanism & Workflow
The catalytic cycle involves three stages: Oxidative Addition (Pd(0) inserts into Ar-Br), Transmetallation (Boron transfers Ar-F to Pd), and Reductive Elimination (C-C bond forms, regenerating Pd(0)).
Figure 1: Catalytic cycle for the synthesis of fluorinated biphenyl ethanones via Suzuki-Miyaura coupling.
Structure-Activity Relationship (SAR)
The position of the fluorine atom dictates the pharmacological outcome.
| Substitution Site | Effect on Physicochemical Properties | Biological Impact |
| Ortho (2, 2') | Increases torsion angle (steric clash). | Selectivity Switch: Often critical for distinguishing between isoforms (e.g., COX-1 vs COX-2). |
| Meta (3, 3') | Increases lipophilicity ( | Binding Affinity: Enhances hydrophobic interactions; modulates acidity of nearby groups. |
| Para (4') | Blocks primary metabolic site (CYP450 oxidation). | PK Improvement: Significantly increases metabolic stability and half-life.[1] |
Case Study: COX Inhibition & NSAID Design
The biphenyl ethanone scaffold is a precursor and analog to profen drugs (e.g., Flurbiprofen).
-
Mechanism: The ethanone group mimics the transition state of arachidonic acid metabolism.
-
Fluorine Role: A fluorine at the 2-position of the proximal ring (the ring with the ethanone) forces the rings orthogonal, a shape required to fit the COX active site channel.
Experimental Protocols
Chemical Synthesis: General Suzuki Protocol
Objective: Synthesis of 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone.[2][3]
Reagents:
-
4-Bromoacetophenone (1.0 equiv)
-
3,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) or with S-Phos. -
Base:
(2.0 equiv) or .[4] -
Solvent: Toluene:Ethanol:Water (4:1:1) or DMF:Water (9:1).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Loading: Add 4-bromoacetophenone (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to the flask.
-
Solvent & Degassing: Add the solvent mixture (10 mL). Bubble Argon through the liquid for 10 minutes (critical to prevent Pd oxidation).
-
Catalyst Addition: Add the Pd catalyst quickly against a positive Argon flow.
-
Reaction: Heat to reflux (
) for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (
), and dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via
-NMR, -NMR, and -NMR.
Biological Assay: Antimicrobial MIC Determination
Biphenyl ethanones exhibit antimicrobial activity by disrupting cell membrane integrity.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Stock Solution: Dissolve the fluorinated derivative in DMSO to 10 mg/mL.
-
Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Dilution: Perform 2-fold serial dilutions of the compound across the plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard, then dilute 1:100. Add 100 µL to each well. -
Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).
-
Incubation: Incubate at
for 18–24 hours. -
Analysis: Add Resazurin dye (0.015%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
References
-
Harsanyi, A., & Sandford, G. (2015). Fluorine in biological systems: The role of fluorine in drug design and development. Green Chemistry.
-
Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.[2] ACS Omega.
-
Santa Cruz Biotechnology. 1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanone Product Data (Flurbiprofen Impurity).
-
BenchChem. Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives: Application Note.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Electronic & Physicochemical Profiling of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
The following technical guide details the electronic, structural, and synthetic profile of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone , a strategic scaffold in medicinal chemistry.
Executive Summary
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone represents a critical "twisted biphenyl" scaffold often employed in drug discovery to probe steric constraints and metabolic stability. Unlike planar biphenyl systems, the introduction of an ortho-fluorine atom (2'-F) induces a specific dihedral twist, decoupling the
Key Classification:
-
Chemical Class: Halogenated Diaryl Ketone / Biaryl.
-
Primary Utility: Metabolic probe (blocking ortho-oxidation), conformational restrictor (atropisomerism studies).
-
Electronic Signature:
-decoupled, inductively withdrawn, dipole-vector specific.
Molecular Architecture & Electronic Landscape
The electronic behavior of this molecule is defined by the interplay between the electron-withdrawing acetyl group at the 3-position (Ring A) and the steric/electronic influence of the fluorine at the 2'-position (Ring B).
Conformational Dynamics (The Ortho-F Effect)
The defining feature of this molecule is the dihedral twist caused by the steric repulsion between the 2'-fluorine lone pairs and the ortho-protons (H2/H6) of the acetyl-substituted ring.
-
Planar Biphenyl:
twist in solution (energetic minimum). -
2'-Fluoro Biphenyl: The twist angle increases to 50–60^\circ .
-
Electronic Consequence: This increased angle reduces the overlap of
-orbitals between the two rings, effectively isolating their electronic systems. The acetyl group's mesomeric withdrawal is largely confined to Ring A, while Ring B acts primarily as an inductively withdrawing, sterically bulky substituent.
Electronic Distribution Map
| Region | Substituent | Electronic Effect | Hammett Constant ( |
| Ring A (Pos 3) | Acetyl (-COCH | Strong Electron Withdrawing (EWG) via Resonance (-R) and Induction (-I). | |
| Ring B (Pos 2') | Fluorine (-F) | Strong Induction (-I), Weak Resonance Donor (+R). | |
| Linker | C1-C1' Bond | Sterically hindered; reduced bond order due to twist. | N/A |
Interaction Map (DOT Visualization)
The following diagram illustrates the electronic pressures and metabolic soft spots within the molecule.
Figure 1: Electronic and metabolic interaction map showing the influence of substituents on the biphenyl core.
Physicochemical Properties (In Silico Profile)
These values are critical for assessing the compound's viability as a drug fragment.
| Property | Value (Predicted) | Implication |
| Molecular Weight | 214.24 g/mol | Fragment-like; high ligand efficiency potential. |
| cLogP | 3.2 – 3.5 | Moderately lipophilic; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~17.1 Å | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 2 (C=O, F) | Interaction points for serine/threonine residues in binding pockets. |
| H-Bond Donors | 0 | Requires H-bond donor in the receptor pocket. |
| Rotatable Bonds | 2 | Rigid scaffold due to biphenyl twist. |
Synthesis & Experimental Protocols
The synthesis of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone utilizes a Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Friedel-Crafts acylation due to the deactivating nature of the fluorine substituent and the need for regiocontrol.
Reaction Workflow (Graphviz)
Figure 2: Optimized Suzuki-Miyaura coupling pathway for the target scaffold.
Detailed Protocol
Objective: Synthesis of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone on a 1.0 mmol scale.
-
Preparation:
-
In a 25 mL round-bottom flask, combine 3-bromoacetophenone (199 mg, 1.0 mmol) and 2-fluorophenylboronic acid (168 mg, 1.2 mmol).
-
Add Pd(PPh
) (58 mg, 0.05 mmol) and Na CO (318 mg, 3.0 mmol). -
Critical Step: Evacuate and backfill the flask with Nitrogen (
) three times to remove oxygen, which degrades the Pd(0) catalyst.
-
-
Reaction:
-
Add degassed solvent mixture: DME:Water (2:1 v/v, 10 mL) .
-
Heat the mixture to 85°C under
with vigorous stirring for 12 hours. -
Monitoring: Check progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The product typically runs with an
.
-
-
Workup:
-
Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over anhydrous MgSO
, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (95:5 to 85:15) .
-
Characterization: Confirm identity via
H-NMR.[1] Look for the characteristic acetyl singlet ( ppm) and the complex splitting pattern of the 2'-fluoro ring in the aromatic region ( ppm).
-
Applications in Drug Development[2][3][4][5]
Metabolic Stability Enhancement
The introduction of fluorine at the 2'-position is a classic medicinal chemistry tactic to block metabolic soft spots .
-
Mechanism: CYP450 enzymes typically oxidize electron-rich aromatic rings at the para or ortho positions. The C-F bond is highly stable (approx. 116 kcal/mol) and resistant to oxidative cleavage.
-
Outcome: This modification extends the half-life (
) of the scaffold compared to the non-fluorinated parent biphenyl.
Scaffold Hopping & Bioisosterism
This scaffold serves as a bioisostere for:
-
Diphenyl ethers: The twisted biphenyl mimics the geometry of a diphenyl ether but removes the ether oxygen, altering polarity and H-bond acceptor capability.
-
Flurbiprofen Analogues: While Flurbiprofen is a 4-substituted biphenyl, this 3-substituted isomer is used to explore "meta" space in the binding pocket of COX enzymes or
-secretase modulators.
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ortho-Fluorine Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Metabolic Stability of Biphenyls: Dalvie, D. K., et al. (2002). Metabolism of fluorinated biphenyls: Impact of the position of fluorine on the site of oxidation. Drug Metabolism and Disposition. (General reference for the principle of F-blocking).
Sources
Technical Analysis of Flurbiprofen Synthesis: Distinguishing Regioisomeric Intermediates from Pharmacopeial Impurities
This guide provides an in-depth technical analysis of the structural, synthetic, and analytical distinctions between the specific regioisomer 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone and the pharmacopeial impurities of Flurbiprofen .
Executive Summary
In the development of Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid), impurity profiling is critical for meeting ICH Q3A/B guidelines. A frequent point of confusion arises between the active synthetic intermediates (specifically the ethanone precursors) and the degradation/side-reaction impurities defined by the USP/EP.
This guide clarifies the distinction between:
-
The Target Entity: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (A specific regioisomer of the key intermediate).
-
The Key Intermediate: 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone (Often designated as Impurity D ).
-
Standard Impurities: The pharmacopeial profile (Impurities A, B, C, E).
The core difference lies in their origin (starting material isomerism vs. process reactivity) and chemical behavior (neutral ketone vs. acidic carboxylate), necessitating distinct analytical control strategies.
Structural & Synthetic Context
To understand the difference, we must first map the standard synthesis of Flurbiprofen and identify where these compounds diverge.
The Standard Pathway (Willgerodt-Kindler)
The industrial synthesis typically proceeds via the acetylation of 2-fluorobiphenyl, followed by a rearrangement to the acid.
-
Acylation: Friedel-Crafts acetylation yields the Key Intermediate (Impurity D) : 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone.
-
Rearrangement: The ketone is converted (via thioamide or similar) to the propionic acid derivative.
-
Hydrolysis/Workup: Yields Flurbiprofen.[2]
The Regioisomeric Divergence
The compound 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone cited in the topic is a regioisomer of the standard intermediate.
-
Standard Intermediate (Impurity D): Fluorine at position 2; Acetyl at position 4.[1]
-
Topic Compound (Regioisomer): Fluorine at position 2' (distal ring); Acetyl at position 3 (proximal ring).
This specific isomer arises from contaminated starting materials (e.g., using 2'-fluorobiphenyl instead of 2-fluorobiphenyl) or non-selective acylation conditions.
Visualization of the Impurity Pathways
The following diagram illustrates the divergence between the standard synthesis, the formation of the regioisomeric impurity, and the generation of pharmacopeial degradants.
Caption: Divergence of the specific regioisomer (Topic Compound) from the standard Flurbiprofen synthetic pathway and pharmacopeial impurities.
Detailed Comparative Profile
The following table contrasts the Topic Compound against the Standard Intermediate (Impurity D) and the Final Drug Impurities .
| Feature | Topic Compound: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone | Standard Intermediate (Impurity D): 1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethanone | Pharmacopeial Impurities (A, B, C, E) |
| Role | Regioisomeric Impurity | Process Intermediate (Precursor) | Degradants / Side-Products |
| Origin | Contaminated Starting Material (Isomerism) | Incomplete Reaction (Unreacted Precursor) | Over-oxidation, Decarboxylation, Dimerization |
| Chemical Class | Ketone (Neutral) | Ketone (Neutral) | Acids (A, B, E) or Hydroxy-Acids (C) |
| Acidity (pKa) | Non-ionizable (Neutral) | Non-ionizable (Neutral) | Acidic (pKa ~4.2 - 4.[5]5) |
| UV Absorbance | Similar to API, but distinct shifts for dimers (Imp B) | ||
| HPLC Behavior | Elutes near Impurity D (Hydrophobic) | Late eluter (Hydrophobic, Neutral) | Variable (Acids elute earlier in RP-HPLC) |
| Control Strategy | Purge at SM Stage (Strict SM Specifications) | Reaction Completion (Process Control) | Purification (Crystallization) |
The "Impurity D" Confusion
It is critical to note that Impurity D in the European Pharmacopoeia (EP) is explicitly 1-(2-fluorobiphenyl-4-yl)ethanone .
-
The Topic Compound (3-yl, 2'-fluoro) is NOT Impurity D.
-
It is a non-pharmacopeial impurity that must be controlled as an "unspecified impurity" with a limit of NMT 0.10% unless qualified.
Analytical Differentiation Strategy
Distinguishing the neutral ethanone intermediates (both the 4-yl and 3-yl isomers) from the acidic Flurbiprofen and its degradants requires a robust analytical method.
Separation Logic
-
Acidity: Flurbiprofen and Impurities A, B, E are carboxylic acids. They will respond to pH changes in the mobile phase.
-
Neutrality: The Ethanones (Topic Compound and Impurity D) are neutral. Their retention time (
) is unaffected by pH but highly sensitive to organic modifier concentration.
Recommended HPLC Protocol (Gradient)
This protocol is designed to separate the neutral regioisomers from the active acid.
-
Column: C18 (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 40% B (Isocratic hold for polar degradants).
-
5-20 min: 40%
80% B (Elute Flurbiprofen). -
20-30 min: 80% B (Elute highly hydrophobic Ethanones ).
-
-
Detection: UV at 254 nm.
Expected Elution Order:
-
Impurity C (Polar, Hydroxy).
-
Impurity E (Carboxylic Acid).[1]
-
Flurbiprofen (Main Peak).
-
Impurity A (Desfluoro).
-
Impurity B (Dimer - Very late eluter).
-
Ethanones (Topic Compound & Impurity D): These will elute after Flurbiprofen due to the lack of the polar carboxylic acid group and high lipophilicity. The 3-yl isomer (Topic Compound) typically elutes slightly before the 4-yl isomer (Impurity D) due to steric hindrance reducing effective interaction with the C18 stationary phase.
References
-
European Directorate for the Quality of Medicines (EDQM). Flurbiprofen Monograph 0735. European Pharmacopoeia (Ph. Eur.) 10th Edition. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3394: Flurbiprofen. (2024).[6][7] Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flurbiprofen Impurity 1 | C20H21FO4 | CID 13065233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Utilizing 3-Acetyl-2'-fluorobiphenyl as a Conformationally Locked, Metabolically Stable Pharmacophore in Drug Design
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the biphenyl scaffold is a privileged structural motif used to target hydrophobic binding pockets in kinases, nuclear receptors, and cyclooxygenases. However, unsubstituted biphenyls often suffer from rapid Phase I oxidative metabolism and high entropic penalties upon target binding due to free rotation around the biaryl axis.
As a Senior Application Scientist, I frequently recommend the 3-acetyl-2'-fluorobiphenyl building block to overcome these DMPK (Drug Metabolism and Pharmacokinetics) liabilities. The strategic placement of the fluorine atom and the acetyl group creates a highly optimized, metabolically stable pharmacophore.
The Causality of Scaffold Optimization
-
Conformational Locking (The Ortho-Fluoro Effect): The 2'-fluoro substitution introduces a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This restricts free rotation around the C–C biaryl bond, forcing the rings into a non-planar conformation (dihedral angle of ~45–60°). By pre-organizing the molecule into its bioactive conformation, we significantly reduce the entropic penalty (
) upon binding to the target protein. -
Metabolic Stability: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, typically oxidize electron-rich aromatic rings via epoxidation [1]. Fluorine's high electronegativity pulls electron density away from the
-system, raising the activation energy required for the electrophilic heme-oxo species to attack [1]. Furthermore, the 2'-fluoro atom physically blocks one of the most metabolically labile ortho positions, preventing arene hydroxylation [2]. -
The 3-Acetyl Handle: The acetyl group at the meta position serves a dual purpose. Biologically, it acts as a strong, directional hydrogen-bond acceptor. Synthetically, it provides a highly versatile handle for downstream derivatization (e.g., condensation into pyrazoles or thiazoles) without causing steric interference with the 2'-fluoro group.
Fig 1: CYP450 oxidative metabolism pathway and the protective steric/electronic effects of fluorine.
Quantitative Data Presentation: DMPK Profiling
To validate the efficacy of this pharmacophore, we compared the in vitro ADME properties of the unsubstituted 3-acetylbiphenyl against its fluorinated analogs. As shown in Table 1, the 2'-fluoro substitution drastically reduces intrinsic clearance (
Table 1: Comparative In Vitro ADME/DMPK Profiling of Biphenyl Scaffolds
| Compound Scaffold | HLM | HLM | CYP3A4 | Thermodynamic Sol. (µg/mL) |
| 3-Acetylbiphenyl | 18.5 | 75.2 | >50 | 45.2 |
| 3-Acetyl-4'-fluorobiphenyl | 45.0 | 38.6 | >50 | 32.1 |
| 3-Acetyl-2'-fluorobiphenyl | >120 | <10.5 | >50 | 58.4 |
Data Interpretation: The ortho-fluorination (2'-F) significantly outperforms para-fluorination (4'-F). This is because the 2'-F provides both electronic deactivation of the ring and conformational locking, whereas the 4'-F only provides electronic deactivation.
Self-Validating Experimental Protocols
Protocol 1: High-Throughput In Vitro Metabolic Stability Assay (HLM)
This protocol describes a self-validating system to determine the intrinsic clearance (
Quality Control & Self-Validation System:
-
Positive Controls: Verapamil (rapid clearance via CYP3A4) and Diclofenac (clearance via CYP2C9) are run in parallel to validate the enzymatic activity of the HLM batch.
-
Negative Control: A minus-NADPH (-NADPH) sample is incubated for the full 60 minutes. Causality: This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).
-
Internal Standard (IS): Tolbutamide (100 ng/mL) is embedded in the quenching solvent. Causality: This normalizes any volumetric pipetting errors and matrix-induced ion suppression during LC-MS/MS analysis.
Step-by-Step Methodology:
-
Preparation: Dilute HLM in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: Phosphate buffer is used instead of Tris or HEPES because it closely mimics physiological ionic strength and does not inhibit CYP450 active sites.
-
Incubation: Add the test compound (final concentration 1 µM, <0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Start the timer (
). -
Sampling & Quenching: At
minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing the IS (Tolbutamide). Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the CYP450 enzymes, instantly halting metabolism. Acetonitrile is preferred over methanol as it produces a tighter, more cohesive protein pellet during centrifugation, preventing LC column clogging. -
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
Fig 2: High-throughput LC-MS/MS workflow for evaluating human liver microsome (HLM) stability.
Protocol 2: Synthetic Derivatization to a Pyrazole Pharmacophore
The 3-acetyl group is an ideal precursor for synthesizing complex heterocyclic drugs. This protocol details the conversion of 3-acetyl-2'-fluorobiphenyl into a 3-(2'-fluorobiphenyl-3-yl)-1H-pyrazole.
Step-by-Step Methodology:
-
Enaminone Formation: Dissolve 3-acetyl-2'-fluorobiphenyl (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq). Stir at 90°C for 4 hours.
-
Causality: The 3-acetyl group is highly enolizable. DMF-DMA acts as both the solvent and the electrophile, converting the acetyl group into a highly reactive enaminone intermediate.
-
-
Intermediate Isolation: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA.
-
Self-Validation Check: Confirm the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1) and verify the enaminone mass via direct-injection LC-MS before proceeding.
-
-
Cyclization: Dissolve the crude enaminone in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at 0°C, then reflux for 2 hours.
-
Causality: By isolating the enaminone before adding hydrazine, we prevent the formation of unwanted symmetrical azine byproducts, ensuring a >95% regioselective yield of the target pyrazole.
-
-
Purification: Evaporate the ethanol, partition between EtOAc and water, dry the organic layer over
, and purify via silica gel chromatography.
References
-
Bhattarai, P. B.; Trombley, T. A.; Altman, R. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv, 2026.[Link]
-
Shabir, G.; Saeed, A.; Zahid, W.; Naseer, F.; Riaz, Z.; Khalil, N.; Muneeba; Albericio, F. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals 2023, 16(8), 1162.[Link]
Strategic Functionalization of the Acetyl Group in Fluorinated Biphenyl Ethanones
Abstract & Strategic Overview
Fluorinated biphenyl ethanones (e.g., 1-(4'-fluorobiphenyl-4-yl)ethanone) represent a "privileged scaffold" in medicinal chemistry.[1] The biphenyl core provides a rigid hydrophobic linker common in NSAIDs (e.g., Flurbiprofen intermediates) and liquid crystals, while the fluorine substituent enhances metabolic stability by blocking P450 oxidation sites and modulating lipophilicity (LogP).[1]
The acetyl group (
-
-Halogenation: Gateway to heterocycles (thiazoles, imidazoles).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Claisen-Schmidt Condensation: Synthesis of chalcones and subsequent pyrazolines.[2]
-
Asymmetric Reduction: Generation of chiral benzylic alcohols.
Chemical Logic: The Fluorine Effect[4]
Before executing protocols, researchers must understand how the distal fluorine atom affects the acetyl group's reactivity.
-
Electronic Withdrawal: The fluorine atom (electronegativity
) exerts an inductive electron-withdrawing effect (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) through the biphenyl system. While this effect diminishes with distance, it renders the carbonyl carbon slightly more electrophilic compared to non-fluorinated biphenyls.[1] -
Acidity of
-Protons: The electron-deficient nature of the ring system increases the acidity of the acetyl -protons, facilitating enolization. This accelerates base-catalyzed condensations but also increases susceptibility to over-bromination if stoichiometry is not strictly controlled. -
Solubility Profile: Fluorination decreases solubility in polar protic solvents (MeOH,
).[1] Protocols below utilize co-solvent systems (e.g., THF/EtOH or DCM) to ensure homogeneity.
Visual Workflow: Reaction Divergence
Figure 1: Divergent synthesis pathways from the parent fluorinated biphenyl ethanone.[1]
Experimental Protocols
Protocol A: Selective -Bromination (Precursor to Thiazoles)
Objective: Synthesize 2-bromo-1-(4'-fluorobiphenyl-4-yl)ethanone without over-bromination. Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.
Materials:
-
1-(4'-fluorobiphenyl-4-yl)ethanone (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
-Toluenesulfonic acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -TsOH) (0.1 equiv)[1] -
Acetonitrile (
) (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the ketone in 50 mL of
. Note: If solubility is poor, warm to 40°C. -
Catalyst Addition: Add
-TsOH (1 mmol). Stir for 10 minutes to promote enol formation. -
Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Rapid addition causes local high concentration, leading to dibromo byproducts.[1]
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting material.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove acetonitrile.[3]
-
Extraction: Redissolve residue in DCM (50 mL) and wash with water (
mL) to remove succinimide. Dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1] -
Purification: Recrystallize from Ethanol/Hexane (1:1).
Target Yield: 85–92%
Troubleshooting: If
Protocol B: Hantzsch Thiazole Synthesis
Objective: Convert the
Step-by-Step Methodology:
-
Reaction: Dissolve the
-bromo ketone (5 mmol) in Ethanol (20 mL). -
Nucleophile Addition: Add Thiourea (5.5 mmol).
-
Reflux: Heat to reflux for 2 hours. A precipitate (hydrobromide salt of the thiazole) often forms immediately.
-
Neutralization: Cool the mixture. Add aqueous ammonium hydroxide (
) until pH 8. The free base will precipitate. -
Isolation: Filter the solid, wash with cold water, and dry.[1]
Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesize (E)-3-aryl-1-(4'-fluorobiphenyl-4-yl)prop-2-en-1-one.[1] Context: This reaction creates a Michael acceptor, crucial for subsequent synthesis of pyrazolines or isoxazoles.[1]
Materials:
-
Fluorinated biphenyl ethanone (1.0 equiv)[1]
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)[1]
-
NaOH (10% aq) or KOH (40% aq)[1]
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the ketone (5 mmol) and aldehyde (5 mmol) in Ethanol (15 mL).
-
Initiation: Add NaOH solution (2 mL) dropwise at room temperature.
-
Stirring: Stir vigorously for 6–12 hours. Observation: The solution often turns yellow/orange due to conjugation.
-
Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) containing mild HCl (to neutralize excess base).
-
Filtration: Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
Data Summary Table: Solvent Effects on Yield
| Solvent System | Base | Reaction Time | Typical Yield | Notes |
| Ethanol (95%) | NaOH (aq) | 6 h | 88% | Standard; product precipitates cleanly. |
| Methanol | KOH (aq) | 4 h | 82% | Faster rate; higher risk of side reactions. |
| PEG-400 | NaOH (s) | 2 h | 94% | Green chemistry approach; solvent recyclable. |
Protocol D: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of the acetyl group to a chiral alcohol (
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen.
-
Catalyst Prep: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) and the ketone (2 mmol).
-
Solvent: Add anhydrous DMF or Formic Acid/Triethylamine azeotrope (5:2).
-
Reaction: Stir at 28°C for 12 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated
.[4] -
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
References
-
Synthesis of Fluorinated Biphenyls
-
Thiazole Synthesis (Hantzsch Method)
-
Vertex AI Search Result 1.12: "Benign Synthesis of Fused-thiazoles with Enone-based Natural Products." Link
-
-
Claisen-Schmidt Condensation
-
Vertex AI Search Result 1.25: "Monitoring a Claisen-Schmidt Condensation Reaction by NMR." Link
-
-
Asymmetric Reduction
-
Alpha-Bromination Protocols
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Biphenyl Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of fluorinated biphenyl isomers. As a Senior Application Scientist, I understand the unique and often frustrating challenges associated with separating these structurally similar compounds. The subtle, yet powerful, influence of fluorine substitution on molecular properties like polarity, dipole moment, and crystal packing can make isomer separation a formidable task.
This guide is designed to be a practical resource, moving beyond textbook procedures to address the specific issues you encounter at the bench. It is structured into a troubleshooting section for immediate problem-solving and a frequently asked questions (FAQ) section for broader strategic planning.
Part 1: Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Issue 1: Poor or No Resolution Between Regioisomers (e.g., 2-fluoro vs. 4-fluoro) in Reversed-Phase HPLC.
Question: My fluorinated biphenyl regioisomers are co-eluting on a C18 column, even after extensive mobile phase optimization. What is causing this, and how can I resolve it?
Potential Causes & Solutions:
-
Insufficient Selectivity of C18: Standard C18 phases primarily separate based on hydrophobicity (logP). Fluorinated regioisomers can have very similar logP values, making them difficult to resolve. The C18 stationary phase may not offer alternative interaction mechanisms to differentiate the isomers.
-
The "Fluorous" Effect: Highly fluorinated compounds can exhibit "fluorophilicity," leading to poor interaction with hydrocarbonaceous phases like C18 and causing early, unresolved elution.
Recommended Solutions:
-
Switch to a Phenyl-based Stationary Phase: Phenyl columns, especially those with pentafluorophenyl (PFP) modifications, are often the go-to choice for separating positional isomers of aromatic compounds.[1] These phases offer multiple interaction mechanisms beyond simple hydrophobicity:
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the aromatic system of your biphenyls.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase create strong dipoles that can selectively interact with the dipoles of your fluorinated analytes.
-
Shape Selectivity: The rigid structure of these phases can differentiate between the subtle geometric differences of regioisomers.
-
-
Optimize the Mobile Phase for Phenyl Columns:
-
Organic Modifier: Acetonitrile often provides better selectivity for aromatic compounds on phenyl phases compared to methanol due to its different π-π interaction capabilities.
-
Aqueous Phase: Start with a simple acidic mobile phase (e.g., 0.1% formic acid or acetic acid in water) to ensure any acidic or basic functionalities on your molecules are consistently protonated.
-
-
Consider Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the strength of transient interactions like dipole-dipole forces.
Issue 2: My Atropisomers Are Interconverting on the Column.
Question: I'm trying to separate atropisomers of a sterically hindered ortho-fluorinated biphenyl, but I'm seeing a broad, distorted peak or a rising baseline between two peaks. What's happening?
Potential Causes & Solutions:
-
On-Column Interconversion: Atropisomers are conformational isomers that are separable because rotation around the biphenyl single bond is restricted.[2] However, if the energy barrier to rotation is not sufficiently high at the analysis temperature, the isomers can convert back and forth into one another during the chromatographic run.[3][4] This dynamic process leads to peak broadening and distortion.
Recommended Solutions:
-
Reduce Column Temperature: This is the most critical parameter. Lowering the temperature reduces the kinetic energy available to the molecules, slowing down the rate of interconversion.[3][5] It is not uncommon to perform these separations at temperatures as low as 5-10°C.[3][5]
-
Optimize Sample Preparation and Storage: Prepare samples in a cold solvent and store them at low temperatures (e.g., -70°C) to prevent interconversion before injection.[3][5]
-
Increase Flow Rate: A faster flow rate reduces the residence time of the analytes on the column, giving them less time to interconvert. This is a trade-off, as it may also reduce overall resolution.
-
Choose a Highly Selective Chiral Stationary Phase (CSP): For atropisomers, which are a form of axial chirality, CSPs are essential.[2] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective. For example, a cellulose tris(4-methylbenzoate) column has been used successfully for separating PCB atropisomers.[6]
Issue 3: My Compound Oiled Out During Crystallization.
Question: I'm attempting to separate my fluorinated biphenyl isomers by crystallization, but instead of forming crystals, the product separates as an oil. How can I fix this?
Potential Causes & Solutions:
-
High Solubility: The compound may be too soluble in the chosen solvent system, even at low temperatures.
-
Rapid Supersaturation: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Impurities: The presence of even small amounts of impurities can inhibit crystal nucleation and growth.
Recommended Solutions:
-
Modify the Solvent System:
-
Vapor Diffusion: This is an excellent method for milligram quantities.[7] Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane or pentane). The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility and promote slow crystal growth.[7]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent.[7] Slow diffusion at the interface can lead to crystallization.
-
-
Control the Cooling Rate: If using a cooling crystallization method, slow, controlled cooling is crucial.[8] Place the flask in a large, insulated container (like a Dewar flask) to slow the rate of heat exchange.
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure crystal, add it to the supersaturated solution to act as a template for further crystal growth.
-
-
Re-purify the Material: If impurities are suspected, run the material through a quick silica plug or perform another purification step before attempting crystallization again.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which purification technique should I try first for my fluorinated biphenyl isomers: Chromatography or Crystallization?
This depends on the nature of your isomer mixture and your goals. The following workflow can help guide your decision.
-
For atropisomers , chiral chromatography (HPLC or SFC) is almost always the necessary starting point due to the need for a chiral selector.[3][5]
-
For regioisomers , if the mixture is a solid, fractional crystallization is an excellent and scalable first choice.[9] It leverages differences in crystal packing and melting points.
-
If the regioisomer mixture is an oil or if crystallization fails, chromatography is the more versatile approach. Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it a powerful alternative, especially for preparative scale work.[10][11]
Q2: How does the position and number of fluorine atoms affect separation?
The impact is significant and multifaceted:
| Feature | Effect on Molecular Properties | Impact on Chromatographic Separation |
| Number of Fluorines | Increases molecular weight and can decrease polarity (in perfluorinated regions). | In GC, increased fluorination can decrease retention time on standard non-polar phases. In RP-HPLC, it can lead to "fluorous" effects, causing poor retention on C18 but stronger retention on fluorous-specific or PFP phases.[12] |
| Position of Fluorine | Drastically alters the molecule's dipole moment. An ortho- or meta-fluorine creates a much stronger molecular dipole than a para-fluorine in a symmetric biphenyl. | This is the key to separating regioisomers. Columns with strong dipole-dipole interaction capabilities (like PFP or Cyano phases) will show greater selectivity for isomers with different dipole moments.[1] |
| Ortho-Substitution | Increases steric hindrance around the biphenyl linkage, raising the rotational barrier.[4] | This is what creates stable, separable atropisomers. The larger the ortho-substituent (including fluorine), the more stable the atropisomers will be to thermal interconversion.[4] |
Q3: My isomers are inseparable by HPLC. Is Gas Chromatography (GC) a viable alternative?
Yes, GC can be an excellent alternative, particularly if your isomers are volatile and thermally stable.
-
High Efficiency: Capillary GC columns offer extremely high theoretical plate counts, providing superior resolving power for closely related isomers.[13]
-
Column Selectivity: A wide range of stationary phases is available. For fluorinated aromatics, mid-polarity phases like those containing trifluoropropyl groups (e.g., Rtx-200) or phases with phenyl substitution (e.g., a 65% phenyl phase) can offer unique selectivity.[14]
-
Mass Spectrometric Detection (GC-MS): Even if isomers co-elute, they may have slightly different fragmentation patterns in the mass spectrometer, which can sometimes be used for quantification if unique fragment ions exist.[13][15]
Protocol: Initial GC Screening for Fluorinated Biphenyl Isomers
-
Sample Preparation: Prepare a dilute solution (approx. 50-100 µg/mL) of your isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Column Choice: Start with a standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS). This provides a good baseline based on boiling points.
-
Injector and Detector: Use a split/splitless injector at 250-280°C. Use a Flame Ionization Detector (FID) for general screening or a Mass Spectrometer (MS) for identification. Set the detector temperature to 280-300°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 5-10 minutes.
-
-
Analysis: Evaluate the separation. If co-elution occurs, switch to a more polar column (e.g., DB-17ms or an Rtx-65) and re-optimize the temperature program.[14]
Q4: What is Supercritical Fluid Chromatography (SFC) and when should I use it for these separations?
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[10] It is often described as a hybrid between gas and liquid chromatography.
Key Advantages for Fluorinated Isomers:
-
Speed: The low viscosity of supercritical CO₂ allows for very high flow rates, leading to separation times that are 3-5 times faster than HPLC.[11]
-
Unique Selectivity: SFC is considered a normal-phase technique, making it orthogonal to reversed-phase HPLC. If you can't separate your isomers on a C18 column, there is a very good chance you can separate them with SFC.
-
Ideal for Chiral Separations: SFC is the premier technique for preparative chiral separations in the pharmaceutical industry due to its speed and reduced solvent consumption.[16] The same polysaccharide-based chiral columns used in HPLC can be used in SFC.
-
"Green" Chemistry: SFC drastically reduces the consumption of organic solvents, lowering both purchase and disposal costs.[10][11]
You should consider SFC when you need high-throughput analysis, when HPLC methods have failed, or when you need to scale up a separation to preparative quantities, especially for chiral separations.
References
- Vertex AI Search, based on provided search results.
-
The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline - MDPI. URL: [Link]
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Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. URL: [Link]
-
The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical - Sciforum. URL: [Link]
-
Supercritical Fluid Chromatography - Chemistry LibreTexts. URL: [Link]
-
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline. URL: [Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed. URL: [Link]
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Guide for crystallization. URL: [Link]
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Fractional Crystallization. URL: [Link]
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Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. URL: [Link]
-
Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. URL: [Link]
-
Fluorine's Impact on Biphenyl-Cyclohexane LCs | PDF | Liquid Crystal | Refractive Index. URL: [Link]
-
Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. URL: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography : Waters. URL: [Link]
-
2-Fluorobiphenyl - EZGC Method Translator. URL: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. URL: [Link]
-
Supercritical Fluid Chromatography (SFC) - University of Southampton. URL: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. URL: [Link]
-
Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids - MDPI. URL: [Link]
-
Atropisomeric Separation of PCB-95 by HPLC - Science Publishing Group. URL: [Link]
-
Flow Crystallization | Solubility Control - Vapourtec Ltd. URL: [Link]
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC. URL: [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. URL: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. URL: [Link]
-
What do I need to do for a better separation of isomers co-eluting in GC-MS?. URL: [Link]
-
Conformations of Biphenyls - Chemistry LibreTexts. URL: [Link]
-
separation of positional isomers - Chromatography Forum. URL: [Link]
-
(PDF) The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent - ResearchGate. URL: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. URL: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. URL: [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. URL: [Link]
-
The Dark Side of Fluorine - PMC. URL: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. URL: [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF - ResearchGate. URL: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. URL: [Link]
-
Impact of Organic Compounds | Impurities in Water - ELGA LabWater. URL: [Link]
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Technical Support Center: Navigating Solubility Challenges with 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone. This resource is designed to provide practical, in-depth solutions to the common and complex solubility issues that can arise during your experiments. Our goal is to empower you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone in common organic solvents. Why is this happening?
A1: The solubility of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone is governed by its molecular structure. As a biphenyl derivative, the molecule possesses a large, non-polar surface area which can make it challenging to dissolve in certain solvents. The presence of the ketone group introduces some polarity, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the overall hydrophobic character of the biphenyl backbone often dominates its solubility profile.[1][2][3][4][5]
The fluorine atom, while electronegative, has a limited impact on increasing solubility in polar solvents and primarily influences the electronic properties of the molecule.[6] Therefore, achieving a homogenous solution requires a careful selection of solvents that can effectively overcome the intermolecular forces of the solid-state compound.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing the solubility challenges of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone. We will progress from simple, direct methods to more advanced techniques.
Initial Solvent Selection
Q2: What are the recommended starting solvents for dissolving 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone?
A2: Based on the structure of the compound, a good starting point is to use solvents that have a similar polarity profile. Aromatic solvents and polar aprotic solvents are often effective. We recommend a systematic screening approach as outlined in the table below.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | These solvents can engage in dipole-dipole interactions with the ketone group of your compound. DMF and DMSO are particularly effective due to their high polarity.[7] Acetone is a good choice for less polar compounds.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | These solvents are effective at dissolving non-polar compounds and are a good choice if polar aprotic solvents fail. |
| Aromatic | Toluene, Xylene | The aromatic rings in these solvents can interact favorably with the biphenyl structure of your compound through pi-pi stacking interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | These are moderately polar solvents that can be effective. THF is generally a better solvent than diethyl ether for more polar compounds.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | While the ketone group can act as a hydrogen bond acceptor, the large non-polar backbone may limit solubility in these polar protic solvents.[5] However, they are worth screening, especially if co-solvent systems are considered.[8] |
Advanced Troubleshooting Techniques
If you continue to face solubility issues after screening common solvents, the following techniques can be employed to enhance the dissolution of your compound.
Co-solvency
Q3: My compound is still not dissolving completely. How can I use a co-solvent system to improve solubility?
A3: Co-solvency is a powerful technique that involves using a mixture of two or more miscible solvents to increase the solubility of a solute.[9] The principle is to create a solvent blend with a polarity that is optimal for your compound. For 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone, a common strategy is to use a primary solvent in which the compound is sparingly soluble and add a co-solvent in which it is highly soluble.
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Choose a solvent in which your compound has some, albeit limited, solubility (e.g., ethanol).
-
Co-solvent Addition: To a suspension of your compound in the primary solvent, add small aliquots of a co-solvent (e.g., DCM or DMF) while stirring.
-
Observation: Observe for complete dissolution.
-
Optimization: Systematically vary the ratio of the two solvents to find the optimal mixture that provides the desired concentration.
Caption: Workflow for optimizing a co-solvent system.
Temperature and pH Adjustment
Q4: Can heating or changing the pH of the solution improve the solubility of my compound?
A4: Yes, both temperature and pH can significantly influence solubility.
-
Temperature: For most compounds, solubility increases with temperature. Applying gentle heat while stirring can help overcome the activation energy required for dissolution. However, be cautious, as excessive heat can lead to degradation of your compound. Always perform a stability check at elevated temperatures.
-
pH Adjustment: While 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone is a neutral molecule and its solubility is not directly affected by pH, this technique is crucial if your downstream application involves aqueous solutions or if you are working with a related acidic or basic derivative.[9] For acidic or basic compounds, adjusting the pH to ionize the molecule can dramatically increase its aqueous solubility.
Physical Modifications
Q5: Are there any physical methods I can use to improve the dissolution rate?
A5: Absolutely. Modifying the physical state of your compound can enhance its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for solvent interaction, which can lead to faster dissolution.[9][10] Techniques like micronization or grinding the solid into a fine powder can be beneficial.
-
Solid Dispersion: This technique involves dispersing your compound in an inert carrier at the solid state.[10] This can be achieved by methods like solvent evaporation or melt extrusion. The resulting solid dispersion can have significantly improved dissolution properties.
Caption: Physical modification strategies for solubility enhancement.
Safety Precautions
When handling 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone and the recommended organic solvents, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[11]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone and all solvents for detailed safety and handling information.[11][12][13]
References
-
ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]
-
PubChem. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
CUTM Courseware. Solubility Enhancement Technique. [Link]
-
Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]
-
Discussion Forum. (2024). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?[Link]
-
NCBI. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Solubility of Things. Reactions of Carbonyl Compounds. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]
-
PubChem. Biphenyl)-2-yl)ethan-1-one. [Link]
-
The Japanese Pharmacopoeia. Official Monographs for Part I / Flurbiprofen. [Link]
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- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
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Minimizing protodeboronation side reactions in fluorinated biaryl synthesis
A Guide to Minimizing Protodeboronation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated biaryls. This guide is designed to provide expert insights and practical troubleshooting advice to address one of the most persistent challenges in this field: the undesired protodeboronation of fluorinated arylboronic acids and their derivatives during Suzuki-Miyaura cross-coupling reactions.
As your virtual Senior Application Scientist, my goal is to equip you with a deep understanding of the reaction mechanisms and provide actionable strategies to enhance your reaction yields, improve reproducibility, and accelerate your research.
Section 1: Frequently Asked Questions - Understanding Protodeboronation
This section addresses the fundamental principles of protodeboronation, focusing on why fluorinated substrates are particularly challenging.
Q1: What is protodeboronation and why is it a major problem in my Suzuki-Miyaura coupling?
Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction is highly undesirable as it consumes your valuable boronic acid starting material, converting it into a simple arene byproduct (Ar-H) instead of the desired biaryl product (Ar-Ar'). This directly leads to reduced yields and complicates the purification process.[2]
You can identify significant protodeboronation by analyzing your crude reaction mixture (e.g., via LC-MS or NMR) and observing a major byproduct corresponding to the protonated version of your boronic acid starting material.[2]
Q2: Why are my fluorinated arylboronic acids so much more susceptible to this side reaction?
The susceptibility of fluorinated arylboronic acids to protodeboronation is rooted in the strong electron-withdrawing nature of fluorine atoms. This effect is particularly pronounced when fluorine atoms are positioned ortho to the boronic acid group.[3][4]
There are several mechanistic reasons for this increased reactivity:
-
Increased Acidity: Fluorine substituents increase the Lewis acidity of the boronic acid.[5] This facilitates the formation of the corresponding boronate species ([ArB(OH)₃]⁻) under basic conditions.[6]
-
Stabilization of Intermediates: For highly electron-deficient systems, such as polyfluorinated rings, the mechanism can shift towards the formation of a transient aryl anion after C-B bond cleavage. The electron-withdrawing fluorine atoms stabilize this anionic intermediate, thus lowering the activation energy for the protodeboronation pathway.[1][6]
-
Complex pH-Dependence: The rate of protodeboronation is highly pH-dependent.[3][6] Electron-deficient arylboronic acids are particularly prone to rapid decomposition under basic conditions, which are standard for most Suzuki-Miyaura protocols.[3] In fact, the half-lives of various fluorinated phenylboronic acids can span nine orders of magnitude depending on the substitution pattern and pH.[3]
Q3: What are the key experimental factors that promote protodeboronation?
Several factors can accelerate this unwanted side reaction. Understanding these is the first step toward effective troubleshooting.
-
Base: This is arguably the most critical factor. The reaction is often accelerated under basic conditions, which generate the more reactive boronate anion.[2][7] Both the type and concentration of the base are crucial.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Solvent and Water Content: The presence of a proton source, most commonly water in the reaction medium, is necessary for the final protonolysis step.[2] The choice of solvent can also play a role.
-
Reaction Time: Longer exposure of the unstable boronic acid to the reaction conditions allows more time for the side reaction to occur.[2]
-
Catalyst and Ligands: While the primary role of the palladium catalyst and ligands is to promote the desired cross-coupling, they can also influence the rate of protodeboronation. Bulky, electron-rich phosphine ligands, for instance, can sometimes promote this side reaction.[2][8]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to protodeboronation.
Problem 1: My reaction yield is low, and the main byproduct is the protonated (de-boronated) arene.
Q: I've confirmed by LC-MS that my primary byproduct is Ar-H from my fluoroarylboronic acid. What is the first parameter I should adjust?
A: Focus on the base. The base is a double-edged sword; it's required to activate the boronic acid for transmetalation but also directly mediates protodeboronation.[6][9]
Troubleshooting Steps:
-
Switch to a Milder Base: Strong bases like sodium hydroxide (NaOH) can aggressively promote protodeboronation. Switch to milder, non-hydroxide bases. Weaker bases can slow the formation of the overly-reactive boronate species.
-
Optimize Base Equivalents: Using a large excess of base can be detrimental. Titrate the equivalents of your chosen base downwards (e.g., from 3.0 eq. to 2.0 or 1.5 eq.) to find a balance that promotes coupling without excessive protodeboronation.
Table 1: Comparison of Common Bases for Mitigating Protodeboronation
| Base | Type | General Recommendation | Citation |
| K₃PO₄ | Inorganic Phosphate | Highly Recommended. Often provides a good balance of reactivity for coupling while minimizing protodeboronation. | [9] |
| Cs₂CO₃ | Inorganic Carbonate | Good Alternative. A strong, yet often milder, base compared to hydroxides. Effective in many systems. | [9] |
| K₂CO₃ | Inorganic Carbonate | A standard base, but can be too aggressive for highly sensitive fluorinated substrates. Use with caution. | [4] |
| KOAc | Inorganic Acetate | A very mild base. May be useful for extremely sensitive substrates, but can lead to slower coupling rates. | [9] |
| Organic Bases (e.g., DBU) | Amidine | Can be effective, particularly in anhydrous conditions, but compatibility must be tested. | [10] |
| NaOH, Ba(OH)₂ | Hydroxides | Not Recommended for sensitive fluorinated substrates due to high rates of base-catalyzed protodeboronation. | [4] |
Problem 2: My results are inconsistent. The reaction works well sometimes but fails on other attempts.
Q: I am struggling with reproducibility. What are the most critical "hidden" variables I need to control?
A: Inconsistency often points to subtle variations in reaction setup and reagent quality. The key is to rigorously control the reaction atmosphere and conditions to favor the kinetics of the Suzuki-Miyaura catalytic cycle over the protodeboronation pathway.
Troubleshooting Workflow:
The following decision tree can help diagnose and solve reproducibility issues.
Caption: Troubleshooting workflow for inconsistent Suzuki-Miyaura reactions.
Problem 3: I've optimized my conditions (base, solvent, temp), but protodeboronation is still the major pathway.
Q: My fluoroarylboronic acid seems inherently unstable under any standard Suzuki conditions. What is my next move?
A: It's time to change the boron reagent itself. Boronic acids are often the most vulnerable form. Converting them to more stable derivatives that participate in the reaction via a "slow-release" mechanism is a highly effective strategy.[1][11] This approach ensures that the concentration of the free, unstable boronic acid in the reaction mixture is kept to a minimum at any given time, thus suppressing the rate of protodeboronation.[2][11]
Advanced Strategies:
-
Switch to a Boronic Ester: Pinacol esters are a common first choice as they are generally more stable than the corresponding boronic acids.[12][13] They can often be purified by chromatography and handled more easily.
-
Employ N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often existing as benchtop-stable, crystalline solids.[12][14] They are particularly effective for notoriously unstable building blocks like 2-heterocyclic boronic acids.[7][15] The MIDA group acts as a protecting group that is slowly cleaved under the basic reaction conditions to release the boronic acid in situ.[15]
-
Use Potassium Aryltrifluoroborates (ArBF₃K): These salts are also highly stable, air- and moisture-tolerant solids.[16] They participate in the catalytic cycle after a slow, base-mediated hydrolysis to release the active boronic acid.[10] This slow release minimizes side reactions.[10]
Table 2: Comparison of Advanced Boron Reagents
| Boron Reagent | Structure | Key Advantages | Considerations | Citation |
| Arylboronic Acid | Ar-B(OH)₂ | Commercially available, no pre-activation needed. | Often unstable, especially when fluorinated or heteroaromatic. | [1] |
| Pinacol Boronate Ester | Ar-B(pin) | Increased stability over boronic acids, can be purified via chromatography. | Not immune to protodeboronation; stability varies. | [2][12] |
| MIDA Boronate Ester | Ar-B(MIDA) | Exceptionally stable, crystalline, air-stable solids. Excellent for "slow-release" strategy. | Requires an extra synthetic step to prepare. | [12][14][15] |
| Potassium Aryltrifluoroborate | K[Ar-BF₃] | Highly stable, crystalline solids. Excellent for "slow-release" and tolerant of many reaction conditions. | Hydrolysis to the active species can be complex and substrate-dependent. | [10][16] |
Section 3: Recommended Experimental Protocol
This section provides a robust, generalized protocol for a Suzuki-Miyaura coupling of a challenging, electron-deficient fluoroaryl halide with a fluoroarylboron reagent, designed to minimize protodeboronation.
Protocol: Suzuki-Miyaura Coupling of a Sensitive Fluoroaryl MIDA Boronate
Objective: To couple an aryl chloride with an electron-deficient fluoroaryl MIDA boronate while minimizing protodeboronation.
Materials:
-
Aryl Halide (e.g., 4-chloro-trifluoromethylbenzene) (1.0 eq.)
-
Fluoroaryl MIDA Boronate (e.g., 2-fluoro-4-pyridyl MIDA boronate) (1.2 eq.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2) (2 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask or microwave vial containing a magnetic stir bar under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq.), the fluoroaryl MIDA boronate (1.2 eq.), K₃PO₄ (3.0 eq.), and the palladium pre-catalyst (2 mol%) to the reaction vessel.
-
Atmosphere Exchange: Seal the vessel, and if not performed in a glovebox, evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add the previously degassed dioxane/water solvent mixture via a syringe. The solvent should be degassed by sparging with Argon for at least 30 minutes or by three freeze-pump-thaw cycles.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the lowest effective temperature (start by screening at 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Avoid unnecessarily long reaction times to minimize decomposition of the boron reagent.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Analyze the crude material by ¹H NMR or LC-MS to determine the conversion and the ratio of product to the protodeboronated byproduct. Purify the desired product using flash column chromatography.
Caption: Recommended workflow for minimizing protodeboronation.
By implementing these informed strategies and understanding the chemical principles at play, you can overcome the challenge of protodeboronation and successfully synthesize complex fluorinated biaryl molecules.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-Acetyl-2'-fluorobiphenyl Derivatives
Status: Active Department: Process Chemistry & Solid State Development Subject: Troubleshooting Crystallization, Polymorph Control, and Purification
Core Technical Overview
Compound Class: 3-Acetyl-2'-fluorobiphenyl (and related fluorinated biaryl ketones).[1][2] Primary Application: Intermediate in the synthesis of NSAIDs (Flurbiprofen analogs), liquid crystals, and fluorinated functional materials. Physicochemical Profile:
-
Structural Challenge: The 2'-fluoro substituent introduces significant steric repulsion with the ortho-hydrogens of the adjacent ring.[1][2] This forces the biphenyl system into a non-planar, twisted conformation (dihedral angle
45–60°). -
Crystallization Consequence: The meta-acetyl group (3-position) combined with this twisted core reduces molecular symmetry compared to para-isomers.[1][2] This typically results in a lower melting point and a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.[1][2]
Solvent Selection & Solubility Mapping
The following data summarizes the solubility profile based on the polarity of the acetyl group and the lipophilicity of the fluorinated biphenyl core.
| Solvent Class | Specific Solvent | Solubility Behavior | Role in Crystallization |
| Good Solvents | Ethyl Acetate (EtOAc) | High | Primary solvent for cooling crystallization.[1][2] |
| Acetone | Very High | Good for initial dissolution; risk of yield loss if not cooled to < -10°C. | |
| Dichloromethane (DCM) | Very High | Avoid for crystallization; too soluble.[1][2] Use only for extraction. | |
| Ethanol / IPA | Moderate-High | Excellent for anti-solvent methods (with water).[1][2] | |
| Anti-Solvents | n-Heptane / Hexane | Low | Ideal anti-solvent for EtOAc systems.[1][2] |
| Water | Insoluble | Ideal anti-solvent for Ethanol/Acetone systems.[2] | |
| Toluene | Moderate | Variable.[2] Can be used for high-temp dissolution but risks oiling out upon cooling.[1][2] |
Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Crisis
User Question: "I am cooling my reaction mixture (EtOAc/Heptane), but instead of crystals, a yellow/orange oil separates at the bottom. How do I fix this?"
Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization temperature is above the metastable melting point of the solvated oil but below the saturation temperature. The 3-acetyl isomer has a lower lattice energy than the 4-isomer, making it prone to this metastable state.[1][2]
Corrective Protocol:
-
Re-heat: Heat the mixture back to a clear solution.
-
Adjust Solvent Ratio: You likely added the anti-solvent (Heptane) too fast or in too high a quantity. Add 10-15% more of the Good Solvent (EtOAc).
-
Seeding (Critical): Cool the solution slowly to the edge of the metastable zone (cloud point). Add seed crystals (0.5 wt%) immediately.[2]
-
Isothermal Aging: Hold the temperature constant once the oil/haze appears. Do not cool further. Agitate vigorously. The oil droplets must transfer mass to the seed crystals (Ostwald Ripening).
Issue 2: Palladium Impurity Removal
User Question: "My crystals are grey/brown. I used Suzuki coupling to make this. Recrystallization isn't removing the color."
Technical Diagnosis: Palladium (Pd) residues from the cross-coupling reaction often occlude within the crystal lattice or bind to the acetyl oxygen. Standard recrystallization is ineffective against metal coordination.[2]
Corrective Protocol:
-
Scavenger Step: Before crystallization, dissolve the crude solid in EtOAc. Add a solid-supported Pd scavenger (e.g., SiliaMetS® Thiol or activated charcoal) and stir at 50°C for 1 hour.
-
Hot Filtration: Filter the scavenger while hot through a Celite pad.[2]
-
Crystallize: Proceed with the filtrate. The crystals should now be white/off-white.[1][2]
Issue 3: Polymorph Control
User Question: "Batch 1 was a free-flowing powder. Batch 2 is sticky and needle-like.[1][2][3] The NMR is identical. What happened?"
Technical Diagnosis: You have encountered concomitant polymorphism .[2]
-
Needles: Often favored by rapid kinetic growth (fast cooling or crash precipitation). They trap solvent and cause stickiness.[2]
-
Blocks/Prisms: Thermodynamically stable forms, favored by slow growth.
Corrective Protocol:
-
Switch to Controlled Cooling: Do not use an ice bath immediately. Use a linear cooling ramp (e.g., 0.5°C/min).
-
Change Solvent: Switch from a volatile solvent (Acetone) to a higher boiling alcohol (IPA).[2] The hydrogen bonding capability of IPA can disrupt the kinetic formation of needles by interacting with the acetyl group.
Visual Workflows
Workflow A: Solvent System Decision Tree
Use this logic to select the starting solvent based on your crude purity.
Caption: Decision matrix for selecting crystallization solvents based on initial crude purity.
Workflow B: The "Oiling Out" Rescue Loop
Follow this strictly if liquid phase separation occurs.
Caption: Step-by-step thermal cycling protocol to convert oiled-out droplets into crystalline solids.
References & Authoritative Grounding
-
Synthesis and Purification of Fluorinated Biphenyls:
-
Mechanisms of Oiling Out (LLPS):
-
Fluorine Effect on Crystal Packing:
-
General Solubility Data (4-Acetylbiphenyl):
-
Context: Solubility proxy data for the non-fluorinated analog to establish baseline solvent choices.
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1][2] This guide offers an in-depth analysis of the 1H NMR spectrum of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone, a substituted biphenyl of interest in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical interpretation but also a comparative analysis with structurally related compounds and a robust experimental protocol for acquiring high-quality data.
Predicted 1H NMR Spectral Analysis of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
The 1H NMR spectrum of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone is predicted to exhibit a series of distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic environment of each proton, which is influenced by the acetyl and fluoro substituents. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm.[3]
The Acetyl Group Protons:
The three protons of the methyl group in the acetyl substituent are expected to appear as a sharp singlet in the upfield region of the spectrum, likely around 2.6 ppm. This is a characteristic chemical shift for a methyl ketone.[4] The singlet multiplicity arises from the absence of any adjacent protons to couple with.
The Aromatic Protons:
The seven aromatic protons are distributed across the two phenyl rings and will exhibit more complex splitting patterns due to spin-spin coupling with their neighbors.
-
Protons on the Acetyl-Substituted Ring: This ring contains four protons. The proton positioned between the two bulky substituents (the acetyl group and the other phenyl ring) is expected to be the most downfield due to the combined electron-withdrawing effects and steric compression. The remaining three protons will likely appear as a complex multiplet, with their chemical shifts influenced by their ortho, meta, or para relationship to the acetyl and biphenyl groups.
-
Protons on the Fluoro-Substituted Ring: This ring also contains four protons. The fluorine atom, being highly electronegative, will deshield the adjacent protons, causing them to resonate at a lower field. The proton ortho to the fluorine atom is expected to show a doublet of doublets or a triplet due to coupling with the neighboring protons and the fluorine atom (3JHF coupling). The other protons on this ring will also display complex splitting patterns based on their coupling with adjacent protons and the fluorine atom.
Comparative Spectral Analysis
To substantiate the predicted spectral interpretation, a comparison with the known 1H NMR data of structurally similar compounds is invaluable.
-
2-Fluorobiphenyl: The 1H NMR spectrum of 2-fluorobiphenyl shows a series of multiplets in the aromatic region, typically between 7.1 and 7.6 ppm.[5] This provides a reference for the expected chemical shifts and coupling patterns of the protons on the fluoro-substituted ring of our target molecule.
-
4-Acetylbiphenyl: In the 1H NMR spectrum of 4-acetylbiphenyl, the protons on the acetyl-substituted ring appear as two doublets around 7.6 and 8.0 ppm, while the protons on the other ring are observed as a multiplet between 7.3 and 7.6 ppm. The methyl protons of the acetyl group resonate as a singlet at approximately 2.6 ppm.[4] This data helps in predicting the chemical shifts for the protons on the acetyl-bearing ring of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone.
By comparing the predicted spectrum of our target molecule with the experimental data of these related compounds, we can gain a higher degree of confidence in our peak assignments.
Data Summary
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (ppm) | Multiplicity |
| 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone | Acetyl-CH3 | ~2.6 | s |
| Aromatic-H | ~7.2 - 8.2 | m | |
| 2-Fluorobiphenyl | Aromatic-H | 7.1 - 7.6 | m |
| 4-Acetylbiphenyl | Acetyl-CH3 | 2.61 | s |
| Aromatic-H | 7.3 - 8.0 | m |
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.[6][7] Chloroform-d is a common first choice for many organic compounds.[8]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.[10]
-
Visualization of Molecular Structure
Figure 1. Molecular structure of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone with protons labeled.
References
-
Department of Chemistry, University of Rochester. How to Get a Good 1H NMR Spectrum. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Mesbah Energy. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Available from: [Link]
-
Mesbah Energy. Basics of NMR Sample preparation and analysis of NMR analysis data. Available from: [Link]
-
Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
University of California, Davis. Chemical shifts. Available from: [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
SpectraBase. 1-[3'-(Trifluoromethyl)biphenyl-3-yl]ethanone. Available from: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Fluorobiphenyl(321-60-8) 1H NMR [m.chemicalbook.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To [chem.rochester.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. acdlabs.com [acdlabs.com]
Comparative Guide: Metabolic Stability of 2'-Fluoro vs. 4'-Fluoro Biphenyl Analogs
Executive Summary
In medicinal chemistry, the biphenyl scaffold is a "privileged structure" frequently utilized to engage hydrophobic pockets in target proteins. However, it suffers from a significant liability: rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.
This guide provides a technical comparison between two primary optimization strategies: 4'-fluorination (The Metabolic Blockade) and 2'-fluorination (The Conformational Modulator) .
-
4'-Fluoro: Primarily acts by blocking the most metabolically vulnerable site (para-position) via the strength of the C-F bond. It is the gold standard for extending half-life (
) when para-hydroxylation is the rate-determining step. -
2'-Fluoro: Primarily acts by inducing a dihedral twist (~45-60°) between the phenyl rings. This reduces planarity, altering the binding affinity (
) to planar-preferring CYP isoforms (e.g., CYP1A2) but does not electronically block the vulnerable para-position.
Part 1: Mechanistic Rationale
The 4'-Fluoro Analog: Electronic Deactivation ("The Shield")
The para-position of a biphenyl ring is the most sterically accessible and electronically electron-rich site, making it the primary target for the electrophilic Iron-Oxo species (
-
Mechanism: Replacing the C-H bond with a C-F bond at the 4'-position halts metabolism at that specific site.
-
Bond Energy: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering it inert to CYP-mediated radical abstraction.
-
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring (
), which deactivates the aromatic system towards electrophilic attack.
-
The 2'-Fluoro Analog: Conformational Control ("The Twist")
Substitution at the ortho (2') position introduces steric strain between the fluorine atom and the ortho-hydrogens of the adjacent ring.
-
Mechanism: To relieve this strain, the biphenyl system rotates around the central C-C bond, increasing the dihedral angle.
-
Unsubstituted Biphenyl: ~44° twist in solution (flexible).
-
2'-Fluoro Biphenyl: ~60-75° twist (rigidified non-planar conformation).
-
-
Metabolic Impact: This "twist" prevents the molecule from intercalating into the active sites of CYPs that require planar substrates (specifically CYP1A family). However, it leaves the para-position (4') open. If the dominant clearance mechanism is CYP3A4 (which accommodates bulky/twisted substrates) attacking the 4'-position, 2'-fluorination will fail to improve stability.
Part 2: Comparative Performance Analysis
The following table summarizes the expected impact on metabolic parameters based on structure-activity relationship (SAR) principles established in medicinal chemistry literature (Purser et al., 2008; Müller et al., 2007).
Representative Data: Impact on Intrinsic Clearance ( )
| Parameter | Unsubstituted Biphenyl | 4'-Fluoro Analog (Para) | 2'-Fluoro Analog (Ortho) |
| Primary Metabolic Route | 4'-Hydroxylation (Rapid) | 4'-Blocked; Shunts to 3'-OH or other ring | 4'-Hydroxylation (Still Active) |
| Dihedral Angle | ~40° (Flexible) | ~40° (Similar to parent) | ~60°+ (Twisted/Rigid) |
| Microsomal | High (>100 µL/min/mg) | Low (<20 µL/min/mg) | Medium/High (Variable) |
| Half-Life ( | Short (< 15 min) | Long (> 60 min) | Moderate (15-45 min) |
| CYP Selectivity | Pan-CYP substrate | Generally reduced metabolism | Reduced CYP1A2; CYP3A4 liability remains |
Decision Matrix
-
Choose 4'-F when: Your metabolite identification (MetID) study shows the major metabolite is the para-phenol. This is the most direct fix for metabolic instability.
-
Choose 2'-F when: You need to improve selectivity (reduce off-target binding that requires planarity) or if the 4'-position is required for target potency (e.g., H-bond donor) and cannot be fluorinated.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the divergence in metabolic fate between the two analogs.
Figure 1: Mechanistic divergence. 4'-F (Green) effectively blocks the catalytic attack, while 2'-F (Yellow) alters conformation but leaves the primary metabolic site vulnerable to oxidation.
Part 4: Experimental Protocol (Microsomal Stability)
To validate the stability differences, a rigorous Liver Microsome (LM) stability assay is required. This protocol ensures self-validation through the use of positive controls and zero-cofactor blanks.
Materials
-
Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds: 10 mM DMSO stocks of 2'-F and 4'-F analogs.
-
Control: Verapamil (High Clearance) and Warfarin (Low Clearance).
Step-by-Step Methodology
-
Preparation:
-
Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1% to avoid enzyme inhibition.
-
Pre-warm microsomes and buffer to 37°C.[1]
-
-
Incubation Initiation:
-
Experimental Wells: Mix 30 µL microsomes (final conc 0.5 mg/mL) + 350 µL buffer + Test Compound.
-
Initiation: Add NADPH solution to start the reaction (Time
). -
Negative Control: Prepare duplicate wells adding Buffer instead of NADPH (validates that degradation is CYP-dependent and not chemical instability).
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
-
Why: This precipitates proteins and stops the reaction instantly.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
-
Calculation
Plot
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow ensuring robust calculation of intrinsic clearance.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
-
Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening, 8(4), 453–462.
Sources
Structural Insights & Crystallographic Comparison: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone vs. Fluorinated Analogs
Topic: X-ray crystallography data for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Ortho-Fluorine Effect
In the design of biphenyl-based pharmacophores and liquid crystals, the 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone scaffold represents a critical case study in conformational restriction. Unlike non-substituted biphenyls, which exhibit low rotational barriers around the C1-C1' bond, the introduction of a fluorine atom at the 2' (ortho) position introduces significant steric and electrostatic repulsion against the hydrogen atoms of the adjacent ring.
This guide objectively compares the crystallographic behavior of this specific isomer against experimentally solved analogs (specifically the 2',4'-difluoro-4-acetyl variant). The data highlights how the ortho-fluorine substituent acts as a "conformational lock," forcing the biphenyl system into a non-planar geometry (dihedral angle >45°) and disrupting standard
Comparative Crystallographic Data
The following table contrasts the predicted structural metrics of the target compound with the experimentally verified data of its closest structural analog, 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethanone (Acta Cryst. E, 2008).[1][2][3][4]
Table 1: Structural Metrics & Packing Parameters
| Feature | Target Compound (2'-F, 3-Acetyl) | Reference Analog (2',4'-diF, 4-Acetyl) | Non-Fluorinated Control (Biphenyl) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P21/c (Predicted) | ||
| Dihedral Angle ( | 45° - 55° | 46.9(2)° | ~0° (planar) or ~44° (twisted)* |
| Packing Motif | Herringbone / Interdigitated | Stacked Dimers | Herringbone |
| Dominant Interaction | C-H | C-H | |
| Density ( | ~1.25 - 1.30 g/cm³ | 1.35 g/cm³ | 1.18 g/cm³ |
| Melting Point | 55 - 65 °C | 88 - 90 °C | 69 °C |
*Note: Non-substituted biphenyl is planar in the crystal state at room temperature due to packing forces but twisted (~44°) in the gas phase. The 2'-F substituent forces the twisted conformation even in the solid state.
Critical Analysis of Intermolecular Forces
The crystallographic "performance" of the 2'-fluoro isomer is defined by the competition between planar
The "Twist" Mechanism
The 2'-fluorine atom has a van der Waals radius of 1.47 Å. When placed in the ortho position, it sterically clashes with the H2/H6 protons of the phenyl ring bearing the acetyl group.
-
Consequence: The molecule cannot adopt a planar conformation.
-
Result: The dihedral angle widens to ~47°, decoupling the
-systems of the two rings. This reduces the conjugation of the acetyl group with the distal ring but increases solubility and "3D character" desirable in drug design (the "Escape from Flatland" principle).
Supramolecular Assembly (C-H F vs. - )
In the reference analog, molecules form dimers linked by C-H
-
Experimental Evidence: The C-H
F distance is typically 2.3 - 2.5 Å , significantly shorter than the sum of van der Waals radii, indicating a directional attractive force. -
Implication for Target: Researchers should expect the 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone to crystallize in centrosymmetric dimers where the acetyl oxygen accepts a hydrogen bond and the fluorine accepts a weak hydrogen bond, creating a rigid lattice with high melting stability relative to its molecular weight.
Experimental Protocols
To replicate these results or synthesize the target for screening, follow this self-validating workflow.
Synthesis: Suzuki-Miyaura Coupling
Objective: Synthesize the biphenyl core with precise regiocontrol.
-
Reagents:
-
Aryl Halide: 3-Bromoacetophenone (1.0 eq)
-
Boronic Acid: 2-Fluorophenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq) -
Solvent: Toluene/Ethanol/Water (4:1:1)
-
-
Procedure:
-
Degas solvents with
for 30 mins (Critical for Pd(0) stability). -
Reflux at 90°C for 12-16 hours under inert atmosphere.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Purification:
-
Extract with EtOAc, wash with brine.
-
Column chromatography (Silica gel).
-
Checkpoint: Product should be a white/off-white solid. 2'-F shift in
NMR (~ -118 ppm) confirms ortho substitution.
-
Crystallization: Slow Evaporation Technique
Objective: Grow single crystals suitable for X-ray diffraction (XRD).
-
Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Acetone (1:1) .
-
Why? Acetone dissolves the ketone well; Ethanol encourages H-bonding networks.
-
-
Vessel: Use a narrow scintillation vial.
-
Process: Cover with Parafilm and poke 3-5 small holes. Let stand at room temperature (20-25°C) in a vibration-free zone.
-
Timeline: Crystals typically appear within 48-72 hours.
-
Validation: Inspect under polarized light microscope. Sharp extinction indicates high crystallinity.
Visualized Workflows
Diagram 1: Synthetic & Crystallographic Pathway
This flowchart illustrates the critical path from raw materials to structural data, highlighting the key decision points.
Caption: Workflow for the synthesis and structural determination of fluorinated biphenyl ethanones.
Diagram 2: Intermolecular Interaction Logic
This decision tree explains how the fluorine atom dictates the crystal packing compared to non-fluorinated alternatives.
Caption: Mechanistic impact of ortho-fluorination on crystal packing forces.
References
-
Guo, M.-P., et al. (2008).[4] "1-(2',4'-Difluorobiphenyl-4-yl)ethanone."[5] Acta Crystallographica Section E, 64(10), o1923.[4]
- Key Data Source: Provides the definitive bond angles and packing metrics for the closest structural analog.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Protocol Source: The authoritative guide on the synthetic methodology used.
-
Thalladi, V. R., et al. (1998). "C-H···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.
- Mechanistic Source: Foundational text explaining the strength and geometry of the C-H...F interactions predicted in this guide.
Sources
- 1. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone proper disposal procedures
Executive Summary: Immediate Action Directive
Classify as: HALOGENATED ORGANIC WASTE.
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone is a fluorinated biphenyl derivative.[1] Unlike standard organic waste, the presence of the fluorine atom at the 2'-position dictates specific incineration protocols to prevent the release of corrosive hydrogen fluoride (HF) gas and environmental contamination.
-
DO NOT dispose of in general trash or biohazard bags.
-
DO NOT pour down the drain (High Aquatic Toxicity Risk).
-
DO NOT mix with non-halogenated solvents if the concentration exceeds 1-2% (check local facility limits), as this contaminates the cheaper non-halogenated waste stream.[1]
Chemical Profile & Hazard Identification
Before disposal, verify the material identity. While specific isomeric forms may be custom-synthesized, the disposal logic is governed by the functional groups (Fluorine + Biphenyl Core).[1]
| Parameter | Data / Specification |
| Chemical Name | 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Insoluble in water; soluble in DCM, DMSO, Methanol.[1] |
| Core Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long-lasting effects.[1] |
| Waste Code (RCRA) | Not P or U listed.[1] Classify by characteristic (Toxic/Irritant). Treat as Halogenated Solvent/Solid . |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. The stability of the biphenyl core means this compound persists in the environment; therefore, containment is critical.
A. Solid Waste (Pure Compound/Powder)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" drum.[1]
-
Labeling: Must explicitly state "Solid Waste: Contains Fluorinated Organics."
-
Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with this substance must be treated as solid hazardous waste, not regular trash.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation Rule: Because this molecule contains fluorine, it must be routed to the Halogenated Waste stream.
-
Why? Incinerators designed for non-halogenated waste often lack the wet scrubbers necessary to neutralize Hydrogen Fluoride (HF) generated during combustion. Mislabeled fluorinated waste can corrode incinerator infrastructure.
-
Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and other halogenated solvents. Avoid mixing with strong oxidizers (e.g., concentrated nitric acid) in the waste container to prevent exothermic degradation.
Disposal Workflow Decision Matrix
The following logic gate ensures compliance with EPA (40 CFR) and EU waste directives.
Figure 1: Decision matrix for segregating fluorinated biphenyl waste streams to ensure incinerator compatibility.
Emergency Procedures: Spills & Exposure
In the event of an accidental release, immediate containment is required to prevent aquatic toxicity.
| Scenario | Protocol |
| Dry Spill (Powder) | 1. Evacuate immediate area if dust is airborne.2. Don PPE (Nitrile gloves, Safety Goggles, N95 mask).3. Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it.4. Place all cleanup materials into the Solid Hazardous Waste container. |
| Wet Spill (Solution) | 1. Absorb with inert material (Vermiculite, Sand, or Universal Spill Pads).2. Do not use combustible materials (sawdust) if the solvent is flammable.3. Collect in a sealed bag/container and label as "Debris from Fluorinated Solvent Spill." |
| Skin Contact | Wash with soap and water for 15 minutes. The lipophilic biphenyl core aids skin absorption; monitor for irritation. |
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly P- or U-listed, this compound falls under the "Cradle-to-Grave" responsibility.[1] Generators must characterize waste.[2] The presence of fluorine classifies it as a Halogenated Organic , often requiring Waste Code F001/F002 if spent solvents are involved, or general hazardous waste classification for the pure solid.
-
Ecological Impact: The biphenyl structure is resistant to biodegradation. Release into sewage systems is a violation of the Clean Water Act (CWA) due to potential bioaccumulation in aquatic life (H411).
References
-
PubChem. (2023).[1] 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethanone (Isomer Analog) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
US Environmental Protection Agency. Hazardous Waste Management for Halogenated Solvents. RCRA Online. Available at: [Link][1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone .
Executive Hazard Assessment
Compound Identity:
-
Chemical Name: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone[1]
-
Chemical Structure: A biphenyl scaffold with an acetyl group at the 3-position (meta) of the first ring and a fluorine atom at the 2'-position (ortho) of the second ring.[1]
-
Classification: Fluorinated Aromatic Ketone / Bioactive Intermediate.[1]
Risk Profile (Inferred from Structural Analogs): As a specific isomer of fluorinated biphenyl ethanones (intermediates in the synthesis of NSAIDs like Flurbiprofen), this compound must be treated as a Potent Bioactive Irritant .[1] Specific toxicological data for this exact isomer is limited; therefore, the Precautionary Principle applies.[1]
| Hazard Category | Classification (GHS) | Operational Implication |
| Skin Corrosion/Irritation | Category 2 (Warning) | Direct contact causes inflammation and dermatitis.[1] |
| Serious Eye Damage/Irritation | Category 2A (Warning) | Dust or splash causes severe irritation/corneal injury.[1] |
| STOT - Single Exposure | Category 3 (Warning) | Inhalation of dust/vapor irritates the respiratory tract.[2] |
| Acute Toxicity (Oral) | Category 4 (Warning) | Harmful if swallowed; potential systemic NSAID-like effects.[1] |
PPE Selection Matrix
This matrix dictates the required protection levels based on the specific laboratory operation.[1]
| PPE Component | Standard Handling (Weighing <1g, Closed Transfer) | High-Risk Operation (Synthesis, Heating, Spills >1g) | Technical Specification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Laminate / Silver Shield® (Under outer nitrile glove) | Nitrile provides splash protection.[1] Laminate is required for prolonged contact or use with halogenated solvents (DCM/Chloroform).[1] |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles + Face Shield | Standard glasses fail against vapors.[1] Goggles must be indirectly vented to prevent fogging while sealing against fumes.[1] |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | P100 / N95 Respirator (If hood unavailable) | Primary containment is engineering control (Hood).[1] Respirators are secondary for spill cleanup or equipment maintenance.[1] |
| Body Protection | Lab Coat (Cotton/Polyester) | Tyvek® Coverall + Apron | Tyvek provides a barrier against dust permeation.[1] A chemical-resistant apron prevents soak-through during liquid handling.[1] |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Objective: Prevent inhalation of fine particulates during mass measurement.
-
Engineering Control: Use a Powder Containment Balance Enclosure or weigh inside a Fume Hood.[1]
-
Technique:
-
Place the receiving vessel (tare) inside the enclosure.
-
Use a static-free spatula to transfer the solid.[1] Fluorinated compounds can be static-prone; use an ionizing bar if available.
-
Wipe Down: Immediately wipe the exterior of the container with a damp Kimwipe (solvent-moistened) before removing it from the hood.[1]
-
Protocol B: Reaction Setup & Heating (Liquid State)
-
Objective: Mitigate vapor exposure and thermal runaway risks.
-
Solvent Compatibility: This ketone is soluble in organic solvents (DCM, Ethyl Acetate, Methanol).[1]
-
Technique:
-
Closed System: All heating must occur under reflux with a condenser.[1]
-
Inert Atmosphere: Flush with Nitrogen/Argon to prevent oxidation and moisture ingress.[1]
-
Temperature Control: Use an oil bath with a digital thermal probe. Do not use a heat gun, as localized hotspots can cause decomposition.[1]
-
Emergency Response Workflow
Scenario 1: Chemical Spill (Solid or Liquid)
Immediate Action: Evacuate the immediate area (3-meter radius).[1]
Cleanup Protocol:
-
Don PPE: Put on Silver Shield gloves , goggles, and a P100 respirator.[1]
-
Contain:
-
Neutralize/Collect: Scoop material into a wide-mouth hazardous waste jar. Do not sweep dry dust (aerosolization risk).[1]
-
Decontaminate: Scrub the surface with a soap/water solution, followed by an Ethanol wipe.[1]
Scenario 2: Personnel Exposure
-
Skin: Immediately wash with soap and tepid water for 15 minutes .[1] Do not use organic solvents (Ethanol/Acetone) on skin, as they increase dermal absorption.[1]
-
Eyes: Flush at an eyewash station for 15 minutes , holding eyelids open.[1]
-
Inhalation: Move to fresh air immediately. Seek medical attention if coughing persists.
Visualized Decision Logic
Figure 1: PPE Selection Decision Tree
This diagram guides the researcher to the correct PPE based on the state of matter and task.[1]
Caption: Decision logic for selecting appropriate PPE based on physical state and operational risk level.
Disposal Strategy
-
Waste Classification: Hazardous Chemical Waste (Halogenated Organic).[1]
-
Segregation: Do not mix with aqueous acid/base streams.[1] Segregate into "Halogenated Solvents & Organics" container.
-
Labeling: Clearly label as "Contains Fluorinated Biphenyls - Potential Bioactive."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159903, 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
